(4aS)-3,4-bis(bromomethyl)-4a,8,8-trimethyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one
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Overview
Description
3,4-BIS(BROMOMETHYL)-4A,8,8-TRIMETHYL-1,2,4A,5,6,7,8,8A-OCTAHYDRONAPHTHALEN-2-ONE is a complex organic compound known for its unique structure and reactivity. This compound is characterized by the presence of bromomethyl groups and a highly substituted naphthalene core, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-BIS(BROMOMETHYL)-4A,8,8-TRIMETHYL-1,2,4A,5,6,7,8,8A-OCTAHYDRONAPHTHALEN-2-ONE typically involves the bromination of specific precursor molecules. One common method involves the bromination of dimethylglyoxime in a medium of 1,4-dioxane under reflux conditions with the slow addition of bromine without a catalyst . This reaction yields a stable solvate of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated bromine addition systems can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3,4-BIS(BROMOMETHYL)-4A,8,8-TRIMETHYL-1,2,4A,5,6,7,8,8A-OCTAHYDRONAPHTHALEN-2-ONE undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups are highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and other nucleophiles in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium iodide can yield iodinated derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
3,4-BIS(BROMOMETHYL)-4A,8,8-TRIMETHYL-1,2,4A,5,6,7,8,8A-OCTAHYDRONAPHTHALEN-2-ONE has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3,4-BIS(BROMOMETHYL)-4A,8,8-TRIMETHYL-1,2,4A,5,6,7,8,8A-OCTAHYDRONAPHTHALEN-2-ONE exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
3,4-BIS(BROMOMETHYL)FURAZAN: Known for its high reactivity and stability compared to other halomethyl derivatives.
3,4-BIS(CHLOROMETHYL)FURAZAN: Less reactive than the bromomethyl derivative but still valuable in synthesis.
3,4-BIS(IODOMETHYL)FURAZAN: Highly reactive but less stable than the bromomethyl derivative.
Uniqueness
3,4-BIS(BROMOMETHYL)-4A,8,8-TRIMETHYL-1,2,4A,5,6,7,8,8A-OCTAHYDRONAPHTHALEN-2-ONE is unique due to its highly substituted naphthalene core and the presence of multiple bromomethyl groups. This combination of features makes it particularly valuable in synthetic chemistry and various industrial applications.
Properties
Molecular Formula |
C15H22Br2O |
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Molecular Weight |
378.14 g/mol |
IUPAC Name |
(4aS)-3,4-bis(bromomethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C15H22Br2O/c1-14(2)5-4-6-15(3)11(9-17)10(8-16)12(18)7-13(14)15/h13H,4-9H2,1-3H3/t13?,15-/m1/s1 |
InChI Key |
DMTHIPXSMWHVAP-AWKYBWMHSA-N |
Isomeric SMILES |
C[C@]12CCCC(C1CC(=O)C(=C2CBr)CBr)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)C(=C2CBr)CBr)C)C |
Origin of Product |
United States |
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